5-(3,4-dichlorophenyl)-1H-imidazole
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Overview
Description
5-(3,4-Dichlorophenyl)-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole typically involves the condensation of 3,4-dichlorobenzonitrile with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3,4-Dichlorophenyl)-1H-imidazole can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(3,4-Dichlorophenyl)-1H-imidazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of an imidazole ring.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains a dichlorophenyl group but with a benzamide structure.
3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide: Features a dichlorophenyl group with additional halogen substitutions.
Uniqueness: 5-(3,4-Dichlorophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQLYDRGTMKLDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702215 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13608-74-7 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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